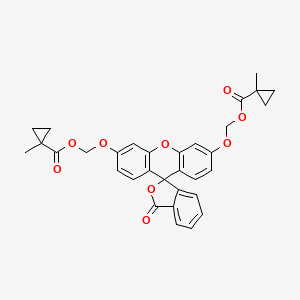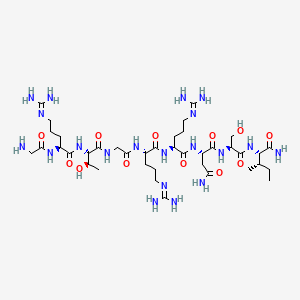
Cytidine-5'-triphosphate-15N3 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-5’-triphosphate-15N3 (dilithium) is a nucleoside triphosphate that serves as a building block for nucleotides and nucleic acids. It is labeled with the stable isotope nitrogen-15, which makes it useful in various scientific research applications. This compound is essential in the biosynthesis of nucleic acids and lipids, playing a crucial role in cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-15N3 (dilithium) is synthesized through a series of chemical reactions starting from uridine-5’-triphosphate. The key enzyme involved in this process is cytidine triphosphate synthase, which catalyzes the conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate . The reaction conditions typically involve the use of specific buffers and controlled pH levels to ensure the stability and efficiency of the synthesis.
Industrial Production Methods
Industrial production of cytidine-5’-triphosphate-15N3 (dilithium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress cytidine triphosphate synthase, thereby increasing the yield of the desired product. The fermentation broth is then subjected to various purification steps, including chromatography and crystallization, to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-5’-triphosphate-15N3 (dilithium) undergoes several types of chemical reactions, including:
Phosphorylation: Addition of phosphate groups.
Hydrolysis: Breaking down into smaller molecules by the addition of water.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include various phosphate donors, water, and specific enzymes such as kinases and phosphatases. The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal activity of the enzymes involved .
Major Products Formed
The major products formed from these reactions include cytidine monophosphate, cytidine diphosphate, and various phosphorylated derivatives. These products are essential intermediates in the biosynthesis of nucleic acids and other biomolecules .
Applications De Recherche Scientifique
Cytidine-5’-triphosphate-15N3 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantifying metabolic pathways.
Biology: Essential for studying nucleotide metabolism and nucleic acid synthesis.
Medicine: Investigated for its potential role in antiviral and anticancer therapies.
Industry: Used in the production of nucleic acid-based products and as a research tool in biotechnology
Mécanisme D'action
Cytidine-5’-triphosphate-15N3 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into nucleic acids during DNA and RNA synthesis, thereby playing a crucial role in cellular replication and transcription. The molecular targets include cytidine triphosphate synthase and various polymerases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine-5’-triphosphate: The non-labeled version of the compound.
Cytidine-5’-triphosphate-13C: Labeled with carbon-13.
Cytidine-5’-triphosphate-d14: Deuterium-labeled version
Uniqueness
Cytidine-5’-triphosphate-15N3 (dilithium) is unique due to its nitrogen-15 labeling, which provides distinct advantages in tracing and quantifying metabolic pathways. This stable isotope labeling allows for more precise and accurate measurements in various research applications .
Propriétés
Formule moléculaire |
C9H14Li2N3O14P3 |
|---|---|
Poids moléculaire |
498.1 g/mol |
Nom IUPAC |
dilithium;[[[(2R,4S,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i10+1,11+1,12+1;; |
Clé InChI |
OFXQOIVYFQDFTK-IBHIIGERSA-L |
SMILES isomérique |
[Li+].[Li+].C1=C[15N](C(=O)[15N]=C1[15NH2])[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
SMILES canonique |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)

![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)



![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)



![2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15135366.png)

